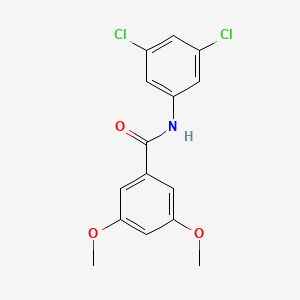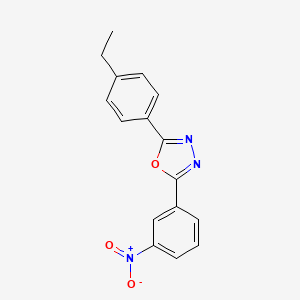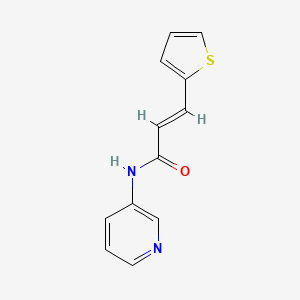
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole, also known as MNBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MNBP is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzyl)-4-nitro-1H-pyrazole is still under investigation. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of the immune response.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, this compound has been found to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has several advantages for lab experiments. This compound is a stable compound that can be easily synthesized in large quantities. This compound has also been found to exhibit low toxicity, making it a safe compound for in vitro and in vivo experiments. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability.
Direcciones Futuras
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has shown promising results in various studies, and there are several future directions that can be explored. One potential direction is to investigate the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of this compound as a chemopreventive agent for the prevention of cancer. Additionally, the development of this compound analogs with improved solubility and bioavailability can be explored.
Métodos De Síntesis
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole can be synthesized through several methods, including the condensation reaction of 3-methoxybenzaldehyde and 4-nitroacetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-methoxybenzyl chloride and 4-nitropyrazole in the presence of a base. The synthesis of this compound has been optimized to obtain a high yield of the compound.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-4-nitro-1H-pyrazole has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. This compound has also been shown to have a protective effect on the liver and kidneys. Additionally, this compound has been found to possess antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-11-4-2-3-9(5-11)7-13-8-10(6-12-13)14(15)16/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQPFIIYVYBRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)


![2-(4-chlorophenyl)-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5802153.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine](/img/structure/B5802220.png)